Phytochelatin 5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

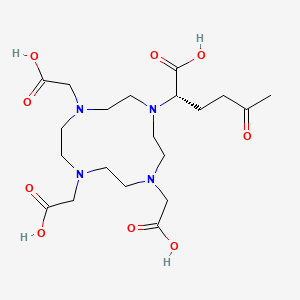

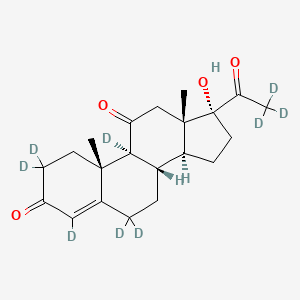

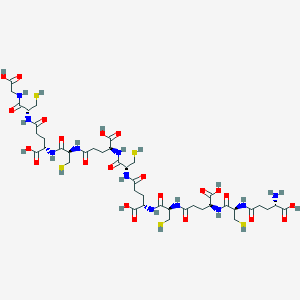

Phytochelatin 5 is a member of the phytochelatin family, which are oligomers of glutathione. These compounds are produced by the enzyme phytochelatin synthase and are found in plants, fungi, nematodes, and various algae, including cyanobacteria . Phytochelatins play a crucial role in heavy metal detoxification by acting as chelators, binding to heavy metals, and facilitating their sequestration in vacuoles .

Méthodes De Préparation

Phytochelatin 5 is synthesized non-translationally by the enzyme phytochelatin synthase through a transpeptidation reaction involving glutathione . The enzyme catalyzes the formation of phytochelatins by transferring the γ-glutamylcysteine moiety from one glutathione molecule to another, forming a peptide chain. This process can be carried out in vitro using purified phytochelatin synthase and glutathione under controlled conditions .

These organisms could be harvested, and the phytochelatins extracted and purified for various applications .

Analyse Des Réactions Chimiques

Phytochelatin 5 undergoes several types of chemical reactions, primarily related to its role in heavy metal detoxification:

Oxidation and Reduction: The thiol groups in this compound can undergo oxidation and reduction reactions, which are essential for maintaining its metal-binding capacity.

Common reagents and conditions used in these reactions include metal salts (e.g., cadmium chloride, lead nitrate) and reducing agents (e.g., dithiothreitol) under physiological pH and temperature . The major products formed from these reactions are metal-phytochelatin complexes that are less toxic and more easily sequestered by the organism .

Applications De Recherche Scientifique

Phytochelatin 5 has a wide range of scientific research applications:

Mécanisme D'action

Phytochelatin 5 exerts its effects through the following mechanisms:

Metal Binding: It binds to heavy metals through its thiol groups, forming stable complexes.

Sequestration: The metal-phytochelatin complexes are transported into vacuoles, where the metals are stored away from the cytosol.

Detoxification: By binding and sequestering heavy metals, this compound reduces their toxicity and prevents damage to cellular components.

The molecular targets involved in this process include heavy metal ions and the proteins responsible for vacuolar transport .

Comparaison Avec Des Composés Similaires

Phytochelatin 5 is unique among phytochelatins due to its specific chain length and metal-binding properties. Similar compounds include:

Phytochelatin 2: Shorter chain length, binds fewer metal ions.

Phytochelatin 3: Intermediate chain length, similar metal-binding properties.

Phytochelatin 4: Slightly shorter than this compound, with comparable metal-binding capacity.

This compound’s longer chain length allows it to bind more metal ions, making it particularly effective in environments with high metal concentrations .

Propriétés

Formule moléculaire |

C42H65N11O22S5 |

|---|---|

Poids moléculaire |

1236.4 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C42H65N11O22S5/c43-17(38(66)67)1-6-27(54)46-23(13-77)34(62)50-19(40(70)71)3-8-29(56)48-25(15-79)36(64)52-21(42(74)75)5-10-31(58)49-26(16-80)37(65)53-20(41(72)73)4-9-30(57)47-24(14-78)35(63)51-18(39(68)69)2-7-28(55)45-22(12-76)33(61)44-11-32(59)60/h17-26,76-80H,1-16,43H2,(H,44,61)(H,45,55)(H,46,54)(H,47,57)(H,48,56)(H,49,58)(H,50,62)(H,51,63)(H,52,64)(H,53,65)(H,59,60)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |

Clé InChI |

JCWSCHOEZFIIAY-VPHKHLIQSA-N |

SMILES isomérique |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |

SMILES canonique |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)